molecular formula C22H16BrCl2N3O3 B11559796 2-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11559796
M. Wt: 521.2 g/mol
InChI Key: OPEMJVZYNJBKEU-RPPGKUMJSA-N
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Description

2-BROMO-N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with 4-aminobenzohydrazide to form an intermediate hydrazide. This intermediate is then reacted with 3,5-dichloro-2-methoxybenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-BROMO-N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
  • 2-BROMO-N-(4-{N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Uniqueness

2-BROMO-N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of both bromine and dichloromethoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16BrCl2N3O3

Molecular Weight

521.2 g/mol

IUPAC Name

2-bromo-N-[4-[[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H16BrCl2N3O3/c1-31-20-14(10-15(24)11-19(20)25)12-26-28-21(29)13-6-8-16(9-7-13)27-22(30)17-4-2-3-5-18(17)23/h2-12H,1H3,(H,27,30)(H,28,29)/b26-12+

InChI Key

OPEMJVZYNJBKEU-RPPGKUMJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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